1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- is a heterocyclic organic compound. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the following steps:
Starting Material: Cyanuric chloride is used as the starting material.
Reaction with Amines: The cyanuric chloride undergoes nucleophilic substitution reactions with amines. For instance, the reaction with 4-aminophenylamine and other amines under controlled conditions.
Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or 1,4-dioxane, often under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reagents: Common reagents include cyanuric chloride, various amines, and solvents like dichloromethane.
Major Products
The major products of these reactions are typically substituted triazines, which can be further functionalized for specific applications in materials science and pharmaceuticals .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design, particularly in the development of antitumor and antiviral drugs.
Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The pathways affected by this compound include those related to cell division and apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Used clinically for its antitumor effects.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
CAS No. |
87871-35-0 |
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Molecular Formula |
C11H16N6 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16) |
InChI Key |
CGEKZTOBRNCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C |
Origin of Product |
United States |
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